molecular formula C9H13N3O3 B020165 O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole CAS No. 108549-40-2

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Cat. No.: B020165
CAS No.: 108549-40-2
M. Wt: 211.22 g/mol
InChI Key: APDTXLXZTDCNIT-UHFFFAOYSA-N
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Description

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a chemical compound with the molecular formula C9H13N3O3 It is known for its unique structure, which includes both acetyl and hydroxylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole typically involves the acetylation of 1,2-dimethyl-5-hydroxylaminoimidazole. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include:

  • Temperature: 0-5°C
  • Reaction Time: 1-2 hours
  • Solvent: Dichloromethane or another suitable organic solvent

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetyl groups can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxylamino groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-5-hydroxylaminoimidazole: Lacks the acetyl groups, making it less reactive in certain chemical reactions.

    O,N-Diacetyl-1,2-dimethylimidazole: Lacks the hydroxylamino group, affecting its biological activity and reactivity.

Uniqueness

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is unique due to the presence of both acetyl and hydroxylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

108549-40-2

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate

InChI

InChI=1S/C9H13N3O3/c1-6-10-5-9(11(6)4)12(7(2)13)15-8(3)14/h5H,1-4H3

InChI Key

APDTXLXZTDCNIT-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)N(C(=O)C)OC(=O)C

Canonical SMILES

CC1=NC=C(N1C)N(C(=O)C)OC(=O)C

108549-40-2

Synonyms

DiacDMH
O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Origin of Product

United States

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